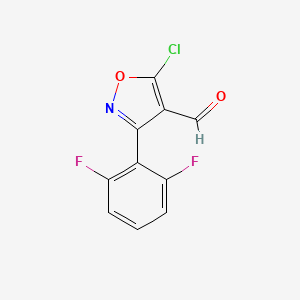

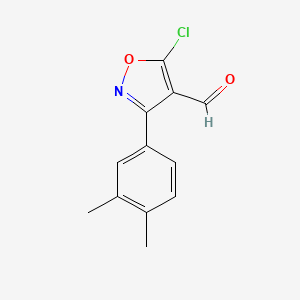

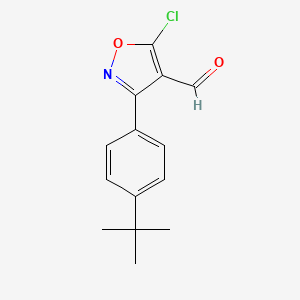

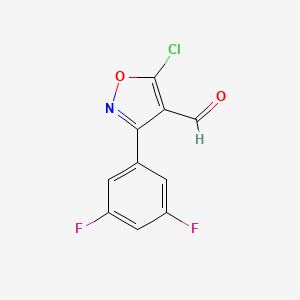

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde (CPCO) is a synthetic molecule with a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used in a variety of experiments and processes, from synthesizing new molecules to studying biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, showcasing its utility in creating structurally diverse heterocycles. This process involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization (Potkin, Petkevich, & Kurman, 2009).

Molecular Rearrangements

Research has also explored the molecular rearrangements of related compounds, indicating potential pathways for the modification of the core structure of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde. Such rearrangements are essential for the synthesis of novel compounds with potential applications in medicinal chemistry and material science (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).

Ring Transformations

The compound's structural motif has been involved in ring transformations, highlighting its versatility in accessing a range of heterocyclic architectures. For instance, studies on similar chloro-aldehydes have shown their reactivity towards amines, hydrazines, and hydroxylamine, leading to the formation of triazole derivatives and discussing the mechanisms underlying these transformations (L'abbé, Vanderstede, Dehaen, Delbeke, & Toppet, 1991).

Synthesis of Bicyclic Oxazolidines

Moreover, the structural framework of 5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde facilitates the synthesis of novel bicyclic oxazolidines, demonstrating the compound's utility in constructing complex molecular structures with potential applications in various fields, including optoelectronics and pharmacology (Abbas et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

One compound with a similar structure was found to possess potent growth inhibitory effects against mycobacterium tuberculosis , suggesting that this compound may also have significant biological effects.

Propiedades

IUPAC Name |

5-chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-9(5-8(7)2)11-10(6-15)12(13)16-14-11/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUAGPUVIZSZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=C2C=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(3,4-dimethylphenyl)-1,2-oxazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

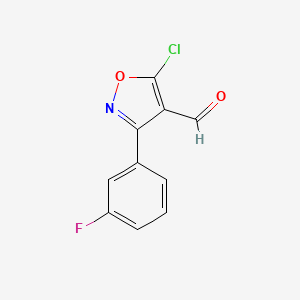

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

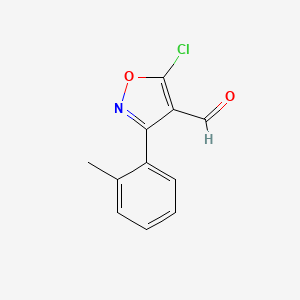

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)